6-Iodocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5IN2. It is a derivative of cinnoline, where an iodine atom is substituted at the 6th position of the cinnoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Iodocinnoline can be synthesized through several methods. One common approach involves the iodination of cinnoline derivatives. For instance, the reaction of cinnoline with iodine in the presence of an oxidizing agent such as nitric acid can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a cinnoline derivative is reacted with an iodine source under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include azido-cinnoline and cyano-cinnoline derivatives.
Oxidation Reactions: Quinoline derivatives are formed.
Reduction Reactions: Dihydro-cinnoline derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
6-Iodocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 6-iodocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or interfere with DNA replication processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular proteins and nucleic acids, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
6-Iodoquinoline: Similar in structure but with a different position of the nitrogen atom in the ring.
6-Iodoindole: Another iodine-substituted heterocycle with different biological activities.
6-Iodoisoquinoline: Similar structure but with different electronic properties and reactivity
Uniqueness: 6-Iodocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5IN2 |
---|---|
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
6-iodocinnoline |
InChI |
InChI=1S/C8H5IN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H |
InChI-Schlüssel |
BEKBYGIAKIOYRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=N2)C=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.